1-(5,6-Dimethoxypyridin-2-yl)ethanone

Catalog No.
S830283
CAS No.
1203499-03-9
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5,6-Dimethoxypyridin-2-yl)ethanone

CAS Number

1203499-03-9

Product Name

1-(5,6-Dimethoxypyridin-2-yl)ethanone

IUPAC Name

1-(5,6-dimethoxypyridin-2-yl)ethanone

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c1-6(11)7-4-5-8(12-2)9(10-7)13-3/h4-5H,1-3H3

InChI Key

XNEPIRBDNGNMDZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC(=C(C=C1)OC)OC

Canonical SMILES

CC(=O)C1=NC(=C(C=C1)OC)OC

1-(5,6-Dimethoxypyridin-2-yl)ethanone is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with two methoxy groups at the 5 and 6 positions, and an ethanone group. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol . The compound is recognized for its potential applications in medicinal chemistry, particularly due to the biological activities associated with pyridine derivatives.

Typical of ketones and heterocyclic compounds. Notably, it can undergo:

  • Nucleophilic addition: The carbonyl group in the ethanone can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation reactions: It may react with amines or other nucleophiles to form imines or enamines.
  • Oxidation and reduction: The methoxy groups can be oxidized to form corresponding aldehydes or acids under specific conditions.

1-(5,6-Dimethoxypyridin-2-yl)ethanone exhibits various biological activities attributed to its structural features. Research indicates that compounds containing pyridine rings often show:

  • Anticancer properties: Similar pyridine derivatives have been evaluated for their ability to inhibit tumor cell growth and induce apoptosis .
  • Antimicrobial effects: Some studies suggest that related compounds possess antibacterial and antifungal activities.
  • Enzyme inhibition: Pyridine derivatives are often investigated for their potential to inhibit enzymes involved in metabolic pathways.

Synthesis of 1-(5,6-Dimethoxypyridin-2-yl)ethanone can be achieved through several methods:

  • Direct alkylation: Starting from 5,6-dimethoxypyridin-2-ol, the compound can be synthesized by reacting it with acetyl chloride in the presence of a base.
  • Oxidative methods: The oxidation of appropriate precursors using oxidizing agents like Dess-Martin periodinane (DMP) can yield the desired ketone .
  • Multi-step synthesis: A more complex synthetic route may involve multiple steps including protection-deprotection strategies and functional group transformations.

The applications of 1-(5,6-Dimethoxypyridin-2-yl)ethanone span across various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development targeting cancer or microbial infections.
  • Chemical research: It can be utilized as a building block in organic synthesis for creating more complex molecules.
  • Agriculture: Compounds with similar structures are often investigated for their use as agrochemicals.

Interaction studies involving 1-(5,6-Dimethoxypyridin-2-yl)ethanone focus on its binding affinity to various biological targets. These studies typically assess:

  • Enzyme interactions: Evaluating how this compound affects enzyme activity relevant to metabolic disorders or cancer pathways.
  • Receptor binding: Investigating its potential as a ligand for specific receptors involved in neurotransmission or other physiological processes.

Several compounds share structural similarities with 1-(5,6-Dimethoxypyridin-2-yl)ethanone. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
1-(4-Methoxypyridin-2-yl)ethanonePyridine with one methoxy groupPotentially lower lipophilicity
1-(3-Methoxypyridin-2-yl)ethanonePyridine with one methoxy groupDifferent biological activity profile
4-(5,6-Dimethoxypyridin-2-yl)phenolPyridine attached to a phenolic groupEnhanced antioxidant properties
5-Bromo-6-methoxypyridin-2(3H)-oneBromo substitution at position 5Increased reactivity in nucleophilic substitutions

The uniqueness of 1-(5,6-Dimethoxypyridin-2-yl)ethanone lies in the specific positioning of the methoxy groups and the ethanone moiety, which may contribute to distinct biological activities compared to its analogs.

XLogP3

1.1

Wikipedia

1-(5,6-Dimethoxypyridin-2-yl)ethan-1-one

Dates

Last modified: 08-16-2023

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